

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde melting point and boiling point.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Cat. No.: B1273808

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde**

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde**, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental determination, and critical considerations for handling and characterizing this biaryl compound.

Introduction: The Significance of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde ($C_{12}H_8BrNO$) is a biaryl organic compound featuring a pyridine ring substituted with a 3-bromophenyl group at the 4-position and an aldehyde functional group at the 3-position.^[1] Its molecular structure, combining a versatile aldehyde handle with the rigid framework of two aromatic rings, makes it a valuable building block in medicinal chemistry and materials science.^[1] The aldehyde group serves as a key intermediate for constructing more complex molecules through reactions like nucleophilic additions and condensations, while the bromophenyl and pyridine moieties can modulate biological activity and material properties.^[1]

Accurate determination of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and application in further synthetic endeavors.

Physicochemical Properties

The key thermal properties for **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** are summarized below. It is critical to note that while the melting point has been determined experimentally, the boiling point is a predicted value due to the compound's high molecular weight and thermal liability.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ BrNO	[1]
Molecular Weight	262.11 g/mol	[1][2]
Melting Point	84-86 °C	[1][2]
Predicted Boiling Point	379.6 °C at 760 mmHg	[1]

The melting point of a crystalline solid provides a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.5 °C.[3] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3] The experimental value of 84-86 °C is consistent with similar brominated pyridinecarboxaldehyde derivatives.[1]

The high predicted boiling point is a consequence of the molecule's significant molecular weight and the strong intermolecular forces, including dipole-dipole interactions and potential π - π stacking between the aromatic rings.[4][5]

Synthesis and Purification: A Prerequisite for Accurate Measurement

To experimentally verify the physicochemical properties, a pure sample of the target compound is essential. The most logical and widely applied method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[6][7]

Proposed Synthesis via Suzuki-Miyaura Coupling

This reaction creates the pivotal C-C bond between the pyridine and phenyl rings using a palladium catalyst.

Reaction Scheme: (3-Bromophenyl)boronic acid + 4-Chloro-3-pyridinecarboxaldehyde → **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde**

The choice of a palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions, such as the formation of phenylated impurities derived from phosphorus ligands.[8] A system like Pd(OAc)₂ with a suitable phosphine ligand is often effective for coupling heteroaryl halides.[9]

Caption: Suzuki-Miyaura synthesis workflow.

Purification Protocols

Purification is a critical, non-negotiable step. The presence of unreacted starting materials, catalyst residues, or side products will invalidate any subsequent physical property measurements.

Protocol 1: Column Chromatography This is the primary method for separating the desired product from reaction impurities.

- **Slurry Preparation:** Adsorb the crude product onto a small amount of silica gel.
- **Column Packing:** Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).
- **Loading:** Carefully load the adsorbed crude product onto the top of the silica bed.
- **Elution:** Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent to move the desired compound down the column. Aldehydes are moderately polar; the product should elute after non-polar impurities but before highly polar ones.[10]
- **Fraction Collection:** Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization For final polishing, recrystallization can be employed to obtain a highly crystalline, pure solid.

- **Solvent Selection:** Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol/water).
- **Dissolution:** Dissolve the chromatographed product in the minimum amount of boiling solvent.
- **Cooling:** Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to promote crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- **Drying:** Dry the crystals under vacuum to remove all residual solvent.

Experimental Determination of Physical Properties

With a verified pure sample, the melting and boiling points can be accurately determined.

Melting Point Determination Protocol

This procedure uses a standard melting point apparatus (e.g., Mel-Temp).[3]

- **Sample Preparation:** Place a small amount of the dry, crystalline product on a watch glass and crush it into a fine powder.[11]
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small sample. Tap the closed end on a hard surface to pack the sample down to a height of 2-3 mm.[3][12]
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.[12]

- **Rapid Determination (Optional):** First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[3]
- **Accurate Determination:** Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[3][12]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is the range T1-T2.[11][12] A pure sample should have a range of ≤ 1.5 °C.

Boiling Point Determination (Thiele Tube Method)

Direct distillation at atmospheric pressure is inadvisable due to the high predicted boiling point, which risks thermal decomposition. A microscale method using a Thiele tube is more appropriate for estimating the boiling point.[13]

- **Sample Preparation:** Add approximately 0.5 mL of the compound to a small test tube (e.g., a Durham tube).
- **Capillary Insertion:** Place a standard melting point capillary tube, sealed end up, into the liquid in the test tube.[13]
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.[13]
- **Observation:** As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[13]
- **Data Recording:** Remove the heat source. The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is the boiling point. [4][13]

Caption: Workflow for validation of physical properties.

Structural Characterization

Before any property determination, the chemical identity of the synthesized material must be unequivocally confirmed.

- ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (a singlet typically between 9.8-10.0 ppm) and a complex pattern of aromatic protons for the pyridine and bromophenyl rings (typically between 7.0-8.5 ppm).[\[1\]](#)
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the distinct signal for the aldehyde carbonyl carbon (around 180-190 ppm).
- Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound (262.11 g/mol). High-resolution mass spectrometry (HRMS) can verify the exact molecular formula, C₁₂H₈BrNO.[\[14\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum should display a strong characteristic absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹).

Safety and Handling

Brominated aromatic compounds and aldehydes require careful handling in a laboratory setting.[\[15\]](#)[\[16\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[\[15\]](#)[\[16\]](#)
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[15\]](#)[\[16\]](#)
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[\[15\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reducing agents.[\[15\]](#)

- Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[15]

Conclusion

The melting point of **4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde** is experimentally determined to be in the range of 84-86 °C, a key parameter indicative of its purity. Its high predicted boiling point of ~380 °C necessitates specialized microscale techniques for experimental verification to prevent thermal degradation. This guide provides the essential protocols for the synthesis, purification, and rigorous characterization required to validate these fundamental physicochemical properties, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde | 376646-64-9 [smolecule.com]
2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
3. jan.ucc.nau.edu [jan.ucc.nau.edu]
4. Video: Boiling Points - Concept [jove.com]
5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
6. Suzuki Coupling [organic-chemistry.org]
7. tcichemicals.com [tcichemicals.com]
8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]
11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde melting point and boiling point.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273808#4-3-bromophenyl-3-pyridinecarboxaldehyde-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com